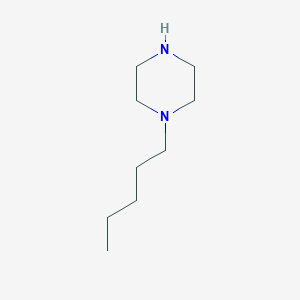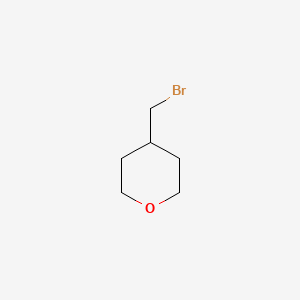
1-戊基哌嗪
描述
1-Pentylpiperazine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Pentylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Pentylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗利什曼原虫剂
- 一项研究发现,1,4-二芳基哌嗪,包括 1,4-双[4-(1H-苯并咪唑-2-基)苯基]哌嗪,具有显着的抗利什曼原虫活性。一种化合物明显比标准抗利什曼原虫药物喷他脒更有效 (Mayence 等人,2004)。
DNA 相互作用和细胞毒性作用
- 对带有 1-乙酰哌嗪单元的硅 (IV) 酞菁和萘菁的研究表明,这些化合物具有与 DNA 结合、抑制拓扑异构酶和表现出细胞毒性作用的能力,显示出作为抗癌药物的潜力 (Baş 等人,2019)。
镇痛特性
- 哌嗪的衍生物 1-正丁酰-4-肉桂酰哌嗪盐酸盐在大鼠和小鼠中显示出有效的镇痛作用,口服疗效优于吗啡和戊佐辛 (Carrano 等人,1975)。
抗病毒和抗菌活性
- 一项针对南极土壤真菌青霉属的研究发现,吲哚二酮哌嗪衍生物对各种癌细胞系具有显着的细胞毒性,并具有有效的抗结核和抗菌活性 (Wang 等人,2015)。
HIV-1 抑制
- 作为非核苷逆转录酶抑制剂使用的双杂芳基哌嗪化合物,已有效抑制人类免疫缺陷病毒 1 型 (HIV-1) 的复制,为 HIV 治疗中的联合疗法提供了依据 (Chong 等人,1994)。
抗炎活性
- 从内生真菌青霉菌中分离出的新型二酮哌嗪类生物碱表现出显着的抗炎活性,表明其潜在的治疗应用 (Yao 等人,2022)。
抗结核活性
- 另一项研究合成了一系列 1,4-二芳基哌嗪并评估了它们的抗结核活性。几种化合物成为药物开发的有希望的先导 (Eynde 等人,2003)。
未来方向
While specific future directions for 1-Pentylpiperazine are not mentioned in the search results, there is ongoing research into the synthesis of piperazine derivatives and their potential applications . This suggests that there may be future developments in the study and application of 1-Pentylpiperazine and related compounds.
作用机制
Target of Action
It is known that piperazine compounds, which 1-pentylpiperazine is a derivative of, generally target gaba receptors . GABA receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.
Mode of Action
Piperazine compounds, including 1-Pentylpiperazine, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis . This interaction with its targets leads to changes in the nervous system’s function.
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of a compound . For instance, enzymes, which are often targets of drugs, have optimal temperature and pH ranges for activity. Deviations from these optimal conditions can affect the binding of a drug to its target and thus its efficacy . .
生化分析
Biochemical Properties
1-Pentylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or induction of their activity, thereby affecting the metabolic pathways of other substances. Additionally, 1-Pentylpiperazine has been shown to bind to certain neurotransmitter receptors, influencing their activity and potentially altering neurotransmission .
Cellular Effects
1-Pentylpiperazine exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to changes in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, 1-Pentylpiperazine can affect gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-Pentylpiperazine exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, such as serotonin and dopamine receptors, leading to changes in receptor conformation and activity . This binding can result in either activation or inhibition of the receptor, depending on the context. Additionally, 1-Pentylpiperazine can inhibit certain enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pentylpiperazine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 1-Pentylpiperazine can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-Pentylpiperazine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, 1-Pentylpiperazine can induce toxicity, leading to symptoms such as convulsions and respiratory distress . These dose-dependent effects highlight the importance of careful dosage selection in experimental and therapeutic contexts.
Metabolic Pathways
1-Pentylpiperazine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of 1-Pentylpiperazine, as well as its interactions with other compounds. Additionally, the compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, 1-Pentylpiperazine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, 1-Pentylpiperazine can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or mitochondria . This distribution pattern can influence the compound’s activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 1-Pentylpiperazine is an important factor in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct 1-Pentylpiperazine to specific organelles . The subcellular distribution of the compound can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
1-pentylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWWNBHUIIRNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371845 | |
| Record name | 1-pentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50866-75-6 | |
| Record name | 1-pentylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50866-75-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)





![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)



![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)



